TAMRA-PEG2-Maleimide
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Overview
Description
TAMRA-PEG2-Maleimide is a compound that combines the properties of TAMRA (tetramethylrhodamine), a red fluorescent dye, with PEG (polyethylene glycol) units and a maleimide group. This compound is widely used in biochemical and biophysical research due to its ability to form covalent bonds with thiol groups, making it an excellent tool for labeling and tracking biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG2-Maleimide involves the conjugation of TAMRA with PEG units and the incorporation of a maleimide group. The process typically starts with the activation of TAMRA, followed by the attachment of PEG units through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically produced in bulk and stored under controlled conditions to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions
TAMRA-PEG2-Maleimide primarily undergoes substitution reactions, where the maleimide group reacts with thiol groups to form stable thioether bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .
Common Reagents and Conditions
The reaction between this compound and thiol groups is typically carried out in aqueous buffers at a pH range of 6.5 to 7.5. Common reagents used in these reactions include reducing agents like tris(2-carboxyethyl)phosphine (TCEP) to ensure the availability of free thiol groups .
Major Products Formed
The major product formed from the reaction of this compound with thiol-containing biomolecules is a covalently linked conjugate. This product retains the fluorescent properties of TAMRA, allowing for easy detection and tracking in various applications .
Scientific Research Applications
TAMRA-PEG2-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in the study of protein-protein interactions and the development of biosensors.
Biology: Employed in cell labeling, imaging, and tracking studies.
Medicine: Utilized in diagnostic assays and the development of targeted drug delivery systems.
Industry: Applied in the production of fluorescent probes and markers for quality control and research purposes
Mechanism of Action
The mechanism of action of TAMRA-PEG2-Maleimide involves the formation of covalent bonds with thiol groups on biomolecules. The maleimide group reacts specifically with free thiol groups, forming stable thioether bonds. This reaction is highly efficient and occurs under mild conditions, preserving the integrity of the labeled biomolecules .
Comparison with Similar Compounds
Similar Compounds
TAMRA-PEG4-Maleimide: Contains four PEG units, offering increased solubility and flexibility.
TAMRA-PEG2-Azide: Features an azide group instead of a maleimide group, used in click chemistry reactions.
TAMRA-PEG2-Biotin: Includes a biotin group, allowing for strong binding to avidin or streptavidin
Uniqueness
TAMRA-PEG2-Maleimide is unique due to its combination of a fluorescent dye, PEG units, and a maleimide group. This combination provides excellent solubility, stability, and specificity for thiol groups, making it a versatile tool for various research applications .
Biological Activity
TAMRA-PEG2-Maleimide is a fluorescent dye derivative of TAMRA (Tetramethylrhodamine) that incorporates two polyethylene glycol (PEG) units and features a maleimide functional group. This compound is primarily utilized in bioconjugation applications, enabling the labeling of biomolecules such as proteins and peptides for various biological studies. Its unique structure allows for specific interactions with thiol groups, making it an essential tool in molecular biology and biochemistry.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with sulfhydryl groups present in cysteine residues of proteins. This reaction occurs through a Michael addition mechanism, where the maleimide group reacts with the thiol group, leading to stable conjugates. This property is critical for applications in fluorescence microscopy, flow cytometry, and other analytical techniques where tracking protein interactions and dynamics is necessary.
Applications in Research
- Protein Labeling : this compound is extensively used for labeling proteins in live-cell imaging studies. The fluorescent properties enable visualization of protein localization and dynamics within cellular environments.
- Bioconjugation : The compound's maleimide functionality allows for selective conjugation to proteins, which can be exploited in developing targeted therapeutics and diagnostics.
- Fluorescence Studies : The dye's fluorescence characteristics make it suitable for various assays, including fluorescence resonance energy transfer (FRET) experiments, where it can serve as a donor or acceptor.
Study 1: Protein Dynamics
A study investigated the dynamics of a specific protein tagged with this compound in live cells. Researchers observed the localization changes of the protein during cellular stress responses. The results indicated that the tagged protein translocated from the cytoplasm to the nucleus under stress conditions, demonstrating the utility of this compound in studying real-time cellular processes.
Study 2: Targeted Drug Delivery
In another research effort, this compound was employed to create targeted drug delivery systems by conjugating it to therapeutic agents. The study showed that the conjugated drugs exhibited enhanced cellular uptake and specificity towards cancer cells compared to free drugs. This highlights the potential of this compound in developing more effective therapeutic strategies.
Comparative Data Table
Property | This compound | Alternative Dyes |
---|---|---|
Molecular Weight | ~ 600 Da | Varies (e.g., 500-800 Da) |
Fluorescence Emission Peak | 580 nm | Varies (e.g., 550-650 nm) |
Reactivity with Thiols | High | Moderate to High |
Stability in Biological Systems | Moderate | Varies |
Key Findings from Literature
- Fluorescence Characteristics : The compound exhibits strong fluorescence under UV light, making it suitable for sensitive detection methods .
- Cellular Uptake : Studies have shown that proteins labeled with this compound are efficiently internalized by cells, facilitating studies on intracellular trafficking .
- Selectivity and Specificity : The maleimide group provides high selectivity for thiol-containing molecules, minimizing off-target effects during conjugation .
Properties
Molecular Formula |
C35H36N4O8 |
---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
3',6'-bis(dimethylamino)-N-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C35H36N4O8/c1-37(2)23-6-9-27-29(20-23)46-30-21-24(38(3)4)7-10-28(30)35(27)26-8-5-22(19-25(26)34(43)47-35)33(42)36-13-15-44-17-18-45-16-14-39-31(40)11-12-32(39)41/h5-12,19-21H,13-18H2,1-4H3,(H,36,42) |
InChI Key |
CIERBKQMSJKNLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCOCCOCCN5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |
Origin of Product |
United States |
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